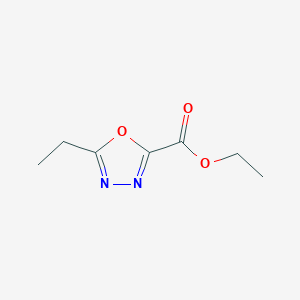

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an ethyl ester group

Properties

IUPAC Name |

ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWIBBFTURLSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate, followed by cyclization with an appropriate nitrile. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other functionalized compounds that can be further utilized in synthetic applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for potential therapeutic effects against neurological disorders and cancer. Research has shown that compounds based on the oxadiazole structure exhibit promising anticancer activity by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase (TS) .

Case Study:

A study conducted by Du et al. demonstrated that synthesized oxadiazole derivatives showed potent inhibitory effects against TS proteins with IC50 values ranging from 0.47 to 1.4 µM, indicating their potential as anticancer agents .

Agricultural Applications

Agrochemicals:

The compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its unique chemical properties enhance crop yield and provide protection against pests.

Case Study:

Research has indicated that oxadiazole derivatives possess herbicidal activity and can effectively control weed growth while minimizing damage to crops . These findings underscore the compound's role in sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies:

this compound is employed in biochemical assays to study enzyme activities and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool for understanding disease mechanisms.

Case Study:

In vitro studies have shown that certain derivatives of this compound exhibit moderate to severe antimicrobial activity against various bacterial strains. For instance, compounds derived from oxadiazoles have been tested against gram-positive and gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Material Science

Novel Material Development:

The compound is explored for its potential applications in creating advanced materials with unique electronic and optical properties. Its incorporation into polymers and coatings may lead to enhanced durability and resistance to environmental factors.

Case Study:

Research has highlighted the use of oxadiazole-based materials in electronics, where they serve as semiconductors or insulating layers due to their favorable electrical properties .

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds such as:

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has an amino group instead of an ethyl group, leading to different reactivity and applications.

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: The presence of a methyl group instead of an ethyl group can influence the compound’s physical and chemical properties.

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: The phenyl group introduces aromaticity, which can affect the compound’s stability and interactions with other molecules.

This compound stands out due to its unique combination of an ethyl group and an oxadiazole ring, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial : Demonstrated efficacy against various bacterial strains and fungi.

- Anticancer : Potential to inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory : Ability to modulate inflammatory pathways.

These activities have been attributed to its interactions with specific molecular targets within cells.

The biological activity of this compound can be summarized as follows:

Target Enzymes and Proteins

The compound interacts with enzymes involved in metabolic pathways and cell signaling. It has been shown to inhibit the function of certain proteins related to cell proliferation and survival.

Biochemical Pathways

Research indicates that this compound affects various biochemical pathways such as:

- Cell Cycle Regulation : Inhibiting cyclin-dependent kinases (CDKs) leading to cell cycle arrest.

- Apoptosis Induction : Activation of caspase pathways resulting in programmed cell death .

Case Studies and Experimental Results

-

Anticancer Activity :

- A study explored the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast (MCF7) and prostate (PC3) cancer cells with IC50 values in the low micromolar range .

- In vitro assays demonstrated that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | 1.18 | Apoptosis induction via caspase activation |

| PC3 | 1.95 | Cell cycle arrest via CDK inhibition | |

| Antimicrobial | E. coli | <10 | Disruption of bacterial cell wall synthesis |

| S. aureus | <15 | Inhibition of protein synthesis | |

| Anti-inflammatory | Macrophages | N/A | Reduction in cytokine production |

Pharmacokinetics

This compound is generally sparingly soluble in water but shows good solubility in organic solvents. Its pharmacokinetic profile suggests potential for oral bioavailability but requires further investigation into its absorption and metabolism.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via cyclization reactions. A typical route involves reacting ethyl hydrazinoacetate with carbon disulfide under reflux in ethanol, followed by oxidation with hydrogen peroxide in the presence of a base (e.g., NaOH) . Industrial-scale methods may employ continuous flow reactors to optimize yield and purity by controlling temperature and reaction time . Key factors affecting yield include:

- Solvent choice : Polar solvents (e.g., ethanol) enhance cyclization efficiency.

- Oxidant selection : H₂O₂ is preferred for milder conditions, while KMnO₄ may cause over-oxidation.

- Temperature : Reflux (~78°C) balances reaction rate and side-product minimization.

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electronic environment of the oxadiazole ring and ester group. The ethyl substituent at C5 increases electron density at the C2 carboxylate, making it more susceptible to nucleophilic attack. Comparative studies with analogs (e.g., 5-cyclopropyl or 5-amino derivatives) reveal steric and electronic effects on reactivity . Key steps:

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Validate predictions via experimental kinetic studies.

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₂CH₃ ester), δ 4.3–4.4 ppm (quartet, OCH₂), and δ 2.5–2.7 ppm (q, C5-ethyl group).

- ¹³C NMR : Signals at ~165 ppm (C=O ester), 160–170 ppm (oxadiazole C2 and C5) .

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C=N at ~1600 cm⁻¹.

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-O distances ~1.36 Å) .

Advanced: How does the ethyl substituent at C5 affect biological activity compared to other substituents?

Methodological Answer:

The ethyl group enhances lipophilicity, improving membrane permeability. Comparative studies with 5-cyclopropyl () and 5-amino () analogs show:

- Antimicrobial activity : Ethyl-substituted derivatives exhibit lower MIC values (e.g., 1.6 µg/mL against Candida albicans) due to better cellular uptake .

- Mechanistic assays : Molecular docking (AutoDock Vina) reveals stronger hydrophobic interactions with enzyme active sites (e.g., fungal CYP51) compared to polar substituents .

Basic: What purification methods are used post-synthesis?

Methodological Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted precursors.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 158–160°C) .

- HPLC : C18 columns (acetonitrile/water gradient) confirm purity >98% for biological assays .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Strategies include:

Standardized protocols : Follow CLSI guidelines for MIC determination.

Purity validation : Use HPLC-MS to exclude impurities affecting activity .

Structural analogs : Compare with 5-methyl or 5-phenyl derivatives to isolate substituent effects .

Basic: How is the ester group utilized for derivatization?

Methodological Answer:

The C2 ester undergoes:

- Hydrolysis : NaOH/EtOH yields the carboxylic acid for salt formation.

- Aminolysis : React with hydrazine to form hydrazide intermediates for heterocyclic extensions .

- Nucleophilic substitution : Replace the ethoxy group with amines (e.g., benzylamine) under basic conditions .

Advanced: What role does the oxadiazole ring play in target interactions?

Methodological Answer:

The oxadiazole core participates in:

- π-π stacking : With aromatic residues (e.g., Tyr in kinase binding pockets).

- Hydrogen bonding : N3 and O4 atoms interact with catalytic residues (e.g., Ser in proteases).

- Electrostatic effects : The electron-deficient ring polarizes adjacent bonds, enhancing affinity for charged targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.